Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is a synthetic compound with significant relevance in organic chemistry and medicinal research. The compound's molecular formula is , and it has a molecular weight of 298.59 g/mol. This compound is categorized as a thienopyrrole derivative, which is notable for its diverse biological activities and potential applications in drug development.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed chemical data and synthesis routes. It falls under the classification of heterocyclic compounds, specifically those containing sulfur and nitrogen in their ring structures. Thienopyrroles are known for their applications in pharmaceuticals, particularly in the development of anti-cancer agents and other therapeutic compounds.
The synthesis of methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride can be approached through several methods:
These methods are characterized by their efficiency and ability to produce high yields of the desired product.
The molecular structure of methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride features a fused ring system comprising a thiophene ring and a pyrrole ring. The presence of bromine at the 3-position is significant for its reactivity in further chemical modifications.
COC(=O)C1=C(C2=C(S1)CNC2)Br.Cl
FWZNBRKFBXIRGD-UHFFFAOYSA-N
This structure allows for various substitutions that can enhance its biological activity or alter its physical properties.
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride can participate in several chemical reactions:
These reactions are crucial for developing new derivatives with enhanced properties or activities.
The mechanism of action for methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride primarily relates to its interactions at the molecular level within biological systems:
Research into its specific mechanisms is ongoing to fully elucidate its potential therapeutic effects.
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and application in research settings.
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride has several applications in scientific research:
This compound exemplifies how synthetic organic chemistry can lead to valuable tools for advancing biomedical research and therapeutic development.
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2